molecular formula C16H12N4O3S B2390483 3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 896372-65-9

3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Cat. No. B2390483
CAS RN: 896372-65-9
M. Wt: 340.36
InChI Key:
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Description

Molecular Structure Analysis

The molecular structure of triazoles generally includes a five-membered ring with two carbon atoms and three nitrogen atoms . The specific molecular structure of “3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one” is not available in the literature I have access to.

Scientific Research Applications

  • H1-Antihistaminic Activity : A series of compounds related to your query, such as 4-(2-methylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, have been synthesized and investigated for their H1-antihistaminic activity. These compounds have shown significant protection against histamine-induced bronchospasm in guinea pigs, suggesting their potential as H1-antihistaminic agents (Alagarsamy et al., 2008). Similar studies on related compounds have also demonstrated promising antihistaminic effects (Alagarsamy et al., 2005), (Alagarsamy et al., 2009).

  • Serotonin 5-HT6 Receptor Antagonists : Research involving 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazolines, a related group of compounds, has found that some of these derivatives act as highly active and selective serotonin 5-HT6 receptor antagonists. These findings indicate potential therapeutic applications for neurological or psychiatric conditions (Ivachtchenko et al., 2010).

  • Antimicrobial Activity : Some derivatives of [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one have been tested for their antimicrobial activity. The results indicated that certain derivatives exhibit significant antimicrobial activity against specific bacterial strains like Acinetobacter baumannii and fungal species like Cryptococcus neoformans (Danylchenko et al., 2016).

  • Tubulin Polymerization Inhibitors and Anticancer Activity : A study on 1-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, closely related to your compound of interest, showed that these derivatives can act as tubulin polymerization inhibitors. Some of these compounds possess potent anticancer activity, highlighting their potential as therapeutic agents in cancer treatment (Driowya et al., 2016).

Mechanism of Action

The mechanism of action of triazoles generally involves binding to various enzymes and receptors in the biological system . The specific mechanism of action of “3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one” is not available in the literature I have access to.

properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-1H-triazolo[1,5-a]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3S/c1-10-6-8-11(9-7-10)24(22,23)16-14-17-15(21)12-4-2-3-5-13(12)20(14)19-18-16/h2-9,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDVYEIPNBGBAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=NNN3C2=NC(=O)C4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

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